1-{[1-(4-bromobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
Description
1-{[1-(4-Bromobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core modified with a 4-bromobenzenesulfonyl-substituted azetidine ring linked via a methyl group. This structure combines sulfonamide functionality with a strained azetidine ring, which may enhance its biological activity and binding affinity.
Properties
IUPAC Name |
1-[[1-(4-bromophenyl)sulfonylazetidin-3-yl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4S/c15-11-1-3-12(4-2-11)22(20,21)16-7-10(8-16)9-17-13(18)5-6-14(17)19/h1-4,10H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNLYRWCBKNPFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[1-(4-bromobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a sulfonamide group and an azetidine moiety. Its molecular formula is C14H16BrN3O2S, which contributes to its unique biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonamide group is known for its antibacterial properties, while the pyrrolidine structure may enhance binding affinity to specific receptors or enzymes. Studies suggest that the compound may inhibit certain enzymes, leading to therapeutic effects in various diseases.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 1-{[1-(4-bromobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione exhibit significant antimicrobial activity. For instance, compounds with similar sulfonamide functionalities have demonstrated effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In comparative studies, certain derivatives showed strong inhibitory activity with IC50 values significantly lower than standard references . This suggests potential applications in treating conditions like Alzheimer's disease and other enzyme-related disorders.
Study 1: Antibacterial Properties
A study synthesized various sulfonamide derivatives and tested their antibacterial efficacy. The results indicated that several compounds exhibited moderate to strong activity against multiple bacterial strains, highlighting the potential of similar structures in developing new antibiotics .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory effects of synthesized pyrrolidine derivatives. The study reported that certain compounds displayed high potency as urease inhibitors, with IC50 values ranging from 1.13 µM to 6.28 µM, indicating their potential as therapeutic agents .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Pyrrolidine-2,5-dione Derivatives
Antimicrobial Activity:
- The Mannich bases in exhibited moderate activity against E. coli, B. subtilis, and Aspergillus spp., though less potent than standard antibiotics like Penicillin . The target compound’s sulfonamide group may enhance antibacterial effects due to known sulfonamide-mediated enzyme inhibition.
Neuropharmacological Potential:
- Michael adducts like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione demonstrated GABA-transaminase inhibition (IC₅₀ = 100.5 µM), comparable to vigabatrin, an anti-epileptic drug . The target compound’s azetidine ring could similarly modulate CNS targets due to its conformational rigidity.
Reactivity and Thiolation:
- 1-(Organothio)pyrrolidine-2,5-diones () serve as sulfur-transfer reagents in sulfenylation reactions . The 4-bromobenzenesulfonyl group in the target compound may confer distinct reactivity, enabling applications in medicinal chemistry or material science.
Physicochemical Properties
- Thermal Stability: Derivatives in exhibit melting points ranging from 97°C to 235°C, influenced by substituents (e.g., methoxy groups lower melting points) . The target compound’s sulfonamide group may increase stability compared to non-sulfonylated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
